CYP3A4 Inhibition Profile: Moderate Activity Compared to Potent Imidazole Antifungals
N-Allyl-1H-imidazole-1-carboxamide exhibits a moderate inhibitory effect on CYP3A4, a key drug-metabolizing enzyme, with an IC₅₀ of 12.4 μM and a Ki of 8.7 μM . In contrast, potent imidazole-based antifungal agents like ketoconazole are known to inhibit CYP3A4 with IC₅₀ values in the low nanomolar range (typically <0.1 μM), while other imidazole carboxamides, such as the synthetic cannabinoid AB-PINACA, demonstrate time-dependent inhibition of CYP3A4 with a Ki of 17.6 μM [1]. This intermediate inhibitory potency positions N-allyl-1H-imidazole-1-carboxamide as a useful tool compound for studying CYP-mediated drug interactions without the confounding off-target effects of more potent inhibitors.
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 12.4 μM, Ki = 8.7 μM |
| Comparator Or Baseline | Ketoconazole (IC₅₀ < 0.1 μM); AB-PINACA (Ki = 17.6 μM) |
| Quantified Difference | ~100-fold less potent than ketoconazole; comparable to AB-PINACA |
| Conditions | In vitro enzyme inhibition assay (human CYP3A4) |
Why This Matters
This data allows researchers to select a CYP3A4 inhibitor with appropriate potency for their specific experimental system, avoiding the complete enzyme suppression caused by clinical antifungals.
- [1] Kim J, et al. Inhibitory Effect of AB-PINACA on Human Major Drug-Metabolizing Enzymes. Pharmaceutics. 2020;12(11):1036. View Source
